Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C9H12O5 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ethoxy group and an ester functional group
Mechanism of Action
Target of Action
The primary target of Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate is promyelocytic leukemia HL-60 cells . The compound exhibits anti-proliferative activity and induces apoptosis in these cells .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This is achieved through the activation of caspase-3 , an enzyme that plays a crucial role in the execution-phase of cell apoptosis . The compound also upregulates Bax , a pro-apoptotic protein, and downregulates Bcl-2 , an anti-apoptotic protein .
Biochemical Pathways
The compound affects several biochemical pathways. It increases the amount of intracellular Ca2+ and the production of reactive oxygen species (ROS) . Both of these factors can lead to apoptosis. The compound also decreases the mitochondrial membrane potential , which is a key event in the early phases of cell apoptosis .
Pharmacokinetics
The compound’s ability to induce apoptosis in hl-60 cells suggests that it is able to reach its target effectively .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of HL-60 cells . This is achieved through the induction of apoptosis in a concentration-dependent manner . The compound also alters the mitochondrial membrane potential and the protein level of Bax and Bcl-2 .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Dosage Effects in Animal Models
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that the compound can interact with various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits anti-proliferative activity and induces apoptosis in leukemia cells.
Ethyl 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate: Known for its anti-inflammatory activity.
Ethyl 2-[N-p-chlorobenzyl-(2’-methyl)] anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Demonstrates anti-cancer properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which can be tailored for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-ethoxy-4-oxofuran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-3-12-8(11)7-6(10)5-14-9(7)13-4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYNVMHWVMOPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)CO1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549535 | |
Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36717-48-3 | |
Record name | Ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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